Trimetazidine is a synthetic molecule classified as a piperazine derivative. In scientific research, Trimetazidine serves as a valuable tool for investigating cellular metabolism, particularly in the context of cardiac function and ischemia. Its primary role is as a metabolic modulator, influencing cellular energy production by shifting substrate utilization. This property makes Trimetazidine an important subject of study in understanding cellular responses to stress, particularly in cardiac cells.
Trimetazidine can be synthesized through several methods, with the most notable being reductive amination. This method involves the reaction of 2,3,4-trimethoxybenzaldehyde with piperazine in the presence of formic acid or sodium borohydride as reducing agents.
Trimetazidine's molecular structure consists of a piperazine ring substituted with a 2,3,4-trimethoxyphenyl group. Its chemical formula is , and it has a molecular weight of approximately 302.37 g/mol.
Trimetazidine undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
Trimetazidine functions primarily by enhancing myocardial energy metabolism. It shifts the energy production from fatty acid oxidation to glucose oxidation, which is more efficient under ischemic conditions.
Trimetazidine is primarily used in clinical settings for:
Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) was first developed in the 1960s by French pharmaceutical company Laboratoires Servier. Initially approved in Japan in 1968 [6], it represented a paradigm shift in anti-ischemic therapy as the first cytoprotective agent targeting cellular metabolism rather than hemodynamics [1]. Early clinical applications focused on angina management, with subsequent expansion to vestibular disorders in some markets. By the 1990s, trimetazidine was marketed globally under trade names including Vastarel® and Angintriz® [1] [8].
Pharmacologically, trimetazidine belongs to the fatty acid oxidation inhibitor class. It is classified as a metabolic modulator due to its ability to optimize cardiac energy production under ischemic conditions without affecting heart rate, blood pressure, or contractility [3] [4]. This distinguishes it from conventional antianginal agents like β-blockers or calcium channel blockers, which exert hemodynamic effects [7].
Table 1: Historical Development Milestones of Trimetazidine
Year | Milestone | Region/Organization |
---|---|---|
1968 | Initial approval for angina | Japan [6] |
1970s | Commercial launch under trade names | Europe [1] |
2012 | EMA restricts indications to second-line angina | European Union [2] [8] |
2014 | Added to WADA Prohibited List | Global [1] |
2023 | Orphan drug designation for specific indications | Multiple [6] |
Trimetazidine dihydrochloride (C₁₄H₂₂N₂O₃·2HCl) has a molecular weight of 266.341 g/mol for the free base and 339.27 g/mol for the dihydrochloride salt [1] [5]. The compound features a piperazine ring linked to a 2,3,4-trimethoxybenzyl group, creating a polar small molecule (logP = 1.2) with high solubility in water (>50 mg/mL) [4] [5].
Mechanism of Action:Trimetazidine selectively inhibits mitochondrial enzyme 3-ketoacyl coenzyme A thiolase (ACAA2), the final catalyst in fatty acid β-oxidation [4] [6]. This inhibition shifts myocardial energy substrate utilization from fatty acids to glucose oxidation:
Table 2: Pharmacokinetic Properties of Trimetazidine Formulations
Parameter | Immediate-Release (20mg) | Modified-Release (35mg) | Once-Daily (80mg) |
---|---|---|---|
Time to Cₘₐₓ | 1.8 hours | 5 hours | Comparable to 35mg bid |
Bioavailability | >90% | Equivalent to IR | Equivalent to 35mg bid |
Elimination t₁/₂ | 6–7 hours | 7–12 hours | Similar to 35mg MR |
Renal Excretion | 60–75% unchanged | Comparable to IR | Comparable |
The therapeutic indications for trimetazidine have undergone significant refinement based on efficacy reassessments. The European Medicines Agency (EMA) concluded in 2012 that benefits only outweigh risks for:
"Add-on therapy for symptomatic stable angina pectoris inadequately controlled by first-line antianginal therapies (β-blockers, calcium antagonists, nitrates) or in patients intolerant to these agents" [2] [8].
Consequently, approvals for vestibular disorders (tinnitus, vertigo) and visual disturbances were revoked across the EU and Singapore due to insufficient evidence of clinical benefit [2] [8]. Regulatory variations persist globally:
Trimetazidine holds orphan drug designation for specific cardiovascular conditions in multiple jurisdictions [6]. Its status as a performance-enhancing substance (prohibited by WADA since 2014) remains controversial due to limited evidence for ergogenic effects in non-cardiovascular athletes [1] [12].
Table 3: Global Regulatory Status of Trimetazidine (Selected Jurisdictions)
Region | Approved Indications | Special Designations |
---|---|---|
European Union | Add-on therapy for refractory angina | None current |
Japan | Angina, Meniere’s disease, pulmonary hypertension | Orphan drug (specific indications) |
Singapore | Second-line angina therapy only | Contraindicated in movement disorders |
Russia | Angina, vestibular disorders, post-MI protection | Standard approval [9] |
United States | Not approved | N/A |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7